4-(Benzylamino)-3-nitrobenzoic acid

Descripción

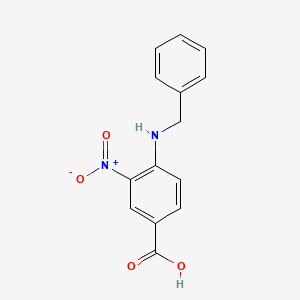

4-(Benzylamino)-3-nitrobenzoic acid (CAS: 68502-37-4) is a nitro-substituted benzoic acid derivative with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol . Its structure features a benzylamino group (-NH-CH₂-C₆H₅) at the 4-position and a nitro group (-NO₂) at the 3-position of the benzoic acid backbone.

Propiedades

IUPAC Name |

4-(benzylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)11-6-7-12(13(8-11)16(19)20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWBPKFWJZKZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397199 | |

| Record name | 4-Benzylamino-3-nitro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68502-37-4 | |

| Record name | 4-Benzylamino-3-nitro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzylamino)-3-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by benzylation. The nitration process introduces the nitro group at the 3-position, while the benzylation step attaches the benzylamino group at the 4-position. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for benzylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Benzylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The benzyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles, solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

Reduction: 4-(Aminomethyl)-3-nitrobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: 4-(Carboxylamino)-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

4-(Benzylamino)-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(benzylamino)-3-nitrobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro and benzylamino groups play crucial roles in its binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Differences

- Substituent Effects on Reactivity: The benzylamino group in this compound introduces steric bulk and aromaticity, which can influence binding interactions in biological systems . In contrast, smaller substituents like methylamino (C₉H₈N₂O₄) reduce steric hindrance, favoring reactions requiring nucleophilic attack . Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) at the 3-position is strongly electron-withdrawing, activating the benzoic acid for electrophilic substitution. However, substituents like dimethylamino (-N(CH₃)₂) are electron-donating, altering the compound’s electronic profile and solubility .

- Crystallographic Behavior: Derivatives with alkylamino chains (e.g., 4-Butylamino-3-nitrobenzoic acid) exhibit intramolecular N–H⋯O hydrogen bonds and π–π interactions in their crystal structures, enhancing thermal stability . The benzylamino analogue’s crystal structure data is less documented but likely shares similar hydrogen-bonding motifs.

- Pharmacological Relevance: 4-(Methylamino)-3-nitrobenzoic acid is highlighted for its role in improving drug solubility and stability, particularly in anticoagulant therapies . The benzylamino variant’s larger aromatic substituent may offer advantages in targeting hydrophobic enzyme pockets.

Challenges and Limitations

- Solubility Issues: The benzylamino group’s hydrophobicity may limit aqueous solubility, necessitating formulation adjustments compared to more polar analogues like 4-(Acetylamino)-3-nitrobenzoic acid .

- Sourcing: Some derivatives, including this compound, are listed as discontinued by suppliers, complicating large-scale procurement .

Actividad Biológica

4-(Benzylamino)-3-nitrobenzoic acid, also known as BANA, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 68502-37-4

This compound features a benzylamino group attached to a nitro-substituted benzoic acid, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group is known to enhance the compound's reactivity and binding affinity, which can influence multiple biochemical pathways.

- Enzyme Inhibition : BANA has been shown to inhibit certain enzymes involved in metabolic processes. For instance, it may act as an inhibitor for acetylcholinesterase (AChE), which is crucial in neurotransmission.

- Receptor Modulation : The compound can modulate receptor activity, potentially affecting signaling pathways related to inflammation and cell survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Studies have shown that BANA can reduce inflammation markers in cell cultures, indicating its potential as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines could make it useful in conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer activity. It has been evaluated in several cancer cell lines, showing dose-dependent inhibition of cell proliferation and induction of apoptosis. This activity is likely mediated through the modulation of signaling pathways involved in cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Activity : A study published in the International Journal of Chemical Technology assessed BANA's inhibitory effects on AChE and found significant inhibition at micromolar concentrations, highlighting its potential for treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Efficacy : In a comparative study, BANA was tested against standard antibiotics and exhibited comparable or superior activity against certain strains of bacteria, suggesting its viability as a new antimicrobial agent .

- Anticancer Mechanisms : Research conducted on lung cancer cell lines revealed that treatment with BANA resulted in increased apoptosis rates and decreased viability, attributed to the activation of caspase pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.